molecular formula C9H13NO2 B13091527 4-[2-(Methylamino)ethoxy]phenol

4-[2-(Methylamino)ethoxy]phenol

Katalognummer: B13091527
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: PEDLLTSRVVZSEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Methylamino)ethoxy]phenol is an organic compound with the molecular formula C9H13NO2 It is a phenolic compound characterized by the presence of a methylamino group attached to an ethoxy chain, which is further connected to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methylaminoethoxy group. The reaction conditions generally include:

    Solvent: Anhydrous acetone or dimethylformamide (DMF)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or tubular reactors

    Catalysts: Phase-transfer catalysts to enhance reaction rates

    Purification: Crystallization or distillation to isolate the final product

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Methylamino)ethoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[2-(Methylamino)ethoxy]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(Methylamino)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the methylamino group can interact with receptor sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylamino)phenol: Similar structure but lacks the ethoxy group.

    4-(Ethoxymethyl)phenol: Similar structure but lacks the methylamino group.

    4-(Dimethylamino)phenol: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

4-[2-(Methylamino)ethoxy]phenol is unique due to the presence of both the methylamino and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

4-[2-(methylamino)ethoxy]phenol

InChI

InChI=1S/C9H13NO2/c1-10-6-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,6-7H2,1H3

InChI-Schlüssel

PEDLLTSRVVZSEF-UHFFFAOYSA-N

Kanonische SMILES

CNCCOC1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.